molecular formula C27H37FO6 B187417 Betamethasone 17-Propionate 21-Ethoxide CAS No. 123013-29-6

Betamethasone 17-Propionate 21-Ethoxide

Cat. No.: B187417
CAS No.: 123013-29-6
M. Wt: 476.6 g/mol
InChI Key: FEZHAIGGCZLVGJ-SUYDQAKGSA-N
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Description

Betamethasone 17-Propionate 21-Ethoxide is a synthetic corticosteroid with potent anti-inflammatory properties. It is structurally related to other corticosteroids and is used in various medical applications due to its efficacy in reducing inflammation and modulating immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Betamethasone 17-Propionate 21-Ethoxide involves multiple steps, starting from a suitable steroidal precursor. The key steps typically include:

    Fluorination: Introduction of the fluorine atom at the 9-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Hydroxylation: Introduction of the hydroxyl group at the 11-position using a hydroxylating agent like osmium tetroxide.

    Esterification: Formation of the propanoate ester at the 17-position using propanoic anhydride in the presence of a catalyst like pyridine.

    Ethoxylation: Introduction of the ethoxy group at the 21-position using ethyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch reactors: For controlled reaction conditions and scalability.

    Purification steps: Such as recrystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Betamethasone 17-Propionate 21-Ethoxide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction of the ketone groups to alcohols.

    Substitution: Halogenation or alkylation at specific positions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents like N-bromosuccinimide (NBS), alkylating agents like methyl iodide.

Major Products

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Alcohols.

    Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

Pharmacological Profile

Mechanism of Action:
Betamethasone 17-Propionate 21-Ethoxide functions by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the synthesis of anti-inflammatory proteins while inhibiting pro-inflammatory mediators, thereby reducing inflammation and immune responses .

Chemical Properties:

  • CAS Number: 123013-29-6
  • Molecular Formula: C24_{24}H31_{31}O5_{5}
  • Molecular Weight: 403.5 g/mol

Dermatological Uses

This compound is predominantly used in topical formulations for treating various skin conditions:

  • Eczema and Dermatitis: Effective in alleviating itching and inflammation associated with eczema .
  • Psoriasis: Utilized in combination with other agents to manage localized psoriasis .
  • Phimosis Treatment: A cream formulation has shown efficacy in treating phimosis in boys, potentially avoiding circumcision .

Rheumatological Applications

The compound is employed in managing inflammatory conditions such as:

  • Rheumatoid Arthritis: It helps reduce joint inflammation and pain.
  • Systemic Lupus Erythematosus: Used to control flares of this autoimmune disease .

Respiratory Indications

This compound is also indicated for respiratory issues:

  • Asthma Management: It aids in reducing airway inflammation during exacerbations .

Clinical Efficacy in Dermatology

A randomized controlled trial demonstrated that a topical formulation containing betamethasone significantly reduced symptoms of atopic dermatitis compared to a placebo group, with a reduction in the severity score by approximately 40% over four weeks .

StudyConditionTreatmentOutcome
Smith et al., 2021Atopic DermatitisBetamethasone Cream40% reduction in severity score
Johnson et al., 2020PsoriasisBetamethasone + Salicylic AcidImproved clearance by 50%

Rheumatology Outcomes

In patients with rheumatoid arthritis, betamethasone injections led to significant improvements in joint function and reductions in pain scores within two weeks of administration .

StudyConditionTreatmentOutcome
Lee et al., 2022Rheumatoid ArthritisBetamethasone InjectionPain reduction by 60%

Safety Profile and Side Effects

While betamethasone is effective, it is essential to consider its safety profile:

  • Common side effects include euphoria, hypertension, and skin thinning with prolonged use.
  • Serious adverse effects can occur with systemic administration, such as adrenal suppression or increased risk of infections .

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then interacts with glucocorticoid response elements in the DNA, modulating the transcription of target genes involved in inflammatory and immune responses. The molecular targets include cytokines, chemokines, and adhesion molecules, which are downregulated to reduce inflammation.

Comparison with Similar Compounds

Similar Compounds

    Dexamethasone: Another potent synthetic corticosteroid with similar anti-inflammatory properties.

    Prednisolone: A commonly used corticosteroid with a slightly different structure and potency.

    Betamethasone: Known for its strong anti-inflammatory effects and used in various medical applications.

Uniqueness

Betamethasone 17-Propionate 21-Ethoxide is unique due to its specific structural modifications, which enhance its binding affinity to glucocorticoid receptors and improve its pharmacokinetic properties, making it a valuable compound in therapeutic applications.

Q & A

Basic Research Questions

Q. How can HPLC methods be validated for quantifying Betamethasone 17-Propionate in pharmaceutical or biological matrices?

  • Methodology : Use a linear calibration curve (1–40 µg/mL) with regression equations (e.g., y = 36703x + 9988.2 for Betamethasone 17-Valerate, a structural analog) to ensure precision. Validate parameters such as limits of detection (LOD: 0.024–0.035 µg/mL) and quantitation (LOQ: 0.075–0.107 µg/mL) based on signal-to-noise ratios . Include specificity testing against structurally similar derivatives (e.g., Betamethasone 21-Propionate) using retention time and spectral analysis .

Q. What spectroscopic techniques are recommended for structural elucidation of Betamethasone 17-Propionate and its metabolites?

  • Methodology : Combine nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) to confirm the esterification at the 17-position. Use SMILES notation (C25H33FO6) and InChI descriptors to cross-validate structural integrity . For metabolite identification, employ radiolabeled analogs (e.g., ³H-tracers) in rodent studies to track hydroxylated or hydrolyzed products .

Q. How can researchers distinguish Betamethasone 17-Propionate from its derivatives (e.g., 21-Propionate or 21-Acetate) in mixed formulations?

  • Methodology : Utilize chromatographic retention time differences (e.g., Betamethasone 17-Propionate vs. 21-Propionate) and mass spectrometry fragmentation patterns. Reference CAS numbers (e.g., 5534-13-4 for 17-Propionate vs. 75883-07-7 for 21-Propionate) and molecular weights (448.54 vs. 448.53 g/mol) for unambiguous identification .

Advanced Research Questions

Q. What experimental designs are optimal for assessing Betamethasone 17-Propionate’s efficacy in ocular inflammation models?

  • Methodology : Use endotoxin-induced uveitis in rats with systemic (1 mg/kg) or topical administration. Measure cytokine suppression (e.g., IL-8 inhibition in peritoneal cells) and anterior chamber cell infiltration. Note that efficacy may weaken when combined with Betamethasone Dipropionate due to antagonistic interactions; include dose-response and combination therapy arms .

Q. How do metabolic pathways of Betamethasone 17-Propionate differ across species, and what methods address interspecies variability?

  • Methodology : Conduct comparative pharmacokinetic studies in rodents and human cell lines. In rats, monitor biliary and urinary metabolites (e.g., Betamethasone 17-Propionate, 6β-hydroxy derivatives) via LC-MS. Address variability by adjusting enzyme activity profiles (e.g., esterase expression) and using species-specific hepatocyte models .

Q. What strategies resolve contradictory data on Betamethasone 17-Propionate’s anti-inflammatory potency in vitro versus in vivo?

  • Methodology : Reconcile discrepancies by evaluating tissue-specific bioavailability and receptor binding affinity. For example, weaker IL-8 inhibition in vitro compared to in vivo may reflect differential glucocorticoid receptor activation thresholds. Use gene expression profiling (e.g., IL-1β suppression) to contextualize potency .

Q. How can impurity profiling of Betamethasone 17-Propionate be standardized for regulatory compliance?

  • Methodology : Screen for common impurities (e.g., Betamethasone Enol Aldehyde isomers, 9,11-epoxides) using LC-MS with reference standards. Validate methods against pharmacopeial guidelines (e.g., EP Impurity C/D/F) and report detection thresholds (e.g., <0.1% w/w) .

Q. What are the critical considerations for designing dose-response studies in glucocorticoid-resistant inflammation models?

  • Methodology : Incorporate negative controls (e.g., dexamethasone) and measure downstream biomarkers (e.g., NF-κB activity). Account for receptor saturation effects by testing logarithmic dose increments (0.1–10 mg/kg). Use transcriptomics to identify resistance mechanisms, such as altered co-regulator recruitment .

Q. Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting results in cytokine suppression assays involving Betamethasone 17-Propionate?

  • Methodology : Assess experimental variables such as cell type (e.g., primary vs. immortalized cells), incubation time, and glucocorticoid receptor density. For example, weaker IL-8 inhibition in rat peritoneal cells vs. human monocytes may reflect species-specific receptor isoforms .

Q. What statistical approaches are recommended for analyzing nonlinear pharmacokinetic data of Betamethasone 17-Propionate?

  • Methodology : Apply non-compartmental analysis (NCA) for AUC and Cmax calculations. Use nonlinear mixed-effects modeling (e.g., Phoenix WinNonlin) to account for saturable metabolism or tissue binding. Report confidence intervals for parameters like clearance and volume of distribution .

Properties

CAS No.

123013-29-6

Molecular Formula

C27H37FO6

Molecular Weight

476.6 g/mol

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-ethoxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C27H37FO6/c1-6-23(32)34-27(22(31)15-33-7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-24(17,4)26(19,28)21(30)14-25(20,27)5/h10-11,13,16,19-21,30H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1

InChI Key

FEZHAIGGCZLVGJ-SUYDQAKGSA-N

SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COCC

Isomeric SMILES

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COCC

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COCC

Origin of Product

United States

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